molecular formula C9H14N2O2S B13958129 N-isopropyl-5-methylpyridine-2-sulfonamide

N-isopropyl-5-methylpyridine-2-sulfonamide

Cat. No.: B13958129
M. Wt: 214.29 g/mol
InChI Key: REMNMHSDBZHXLL-UHFFFAOYSA-N
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Description

N-isopropyl-5-methylpyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an isopropyl group, a methyl group, and a sulfonamide functional group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-5-methylpyridine-2-sulfonamide typically involves the reaction of 5-methylpyridine-2-sulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-5-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-isopropyl-5-methylpyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-isopropyl-5-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-methylpyridine-2-sulfonamide
  • 5-methyl-2-pyridinesulfonamide
  • N-isopropyl-2-pyridinesulfonamide

Uniqueness

N-isopropyl-5-methylpyridine-2-sulfonamide is unique due to the presence of both an isopropyl group and a methyl group on the pyridine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

5-methyl-N-propan-2-ylpyridine-2-sulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-5-4-8(3)6-10-9/h4-7,11H,1-3H3

InChI Key

REMNMHSDBZHXLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC(C)C

Origin of Product

United States

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